molecular formula C13H26O3 B1679714 Propylene glycol 1-caprate CAS No. 88357-29-3

Propylene glycol 1-caprate

Cat. No.: B1679714
CAS No.: 88357-29-3
M. Wt: 230.34 g/mol
InChI Key: SEDSZANDZBCBEJ-UHFFFAOYSA-N
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Description

Propylene glycol 1-caprate, also known as 1,2-propanediol monocaprate, is an ester formed from propylene glycol and capric acid. This compound is a colorless to pale yellow liquid with a faint odor. It is primarily used in the formulation of personal care products, pharmaceuticals, and as a food additive due to its emulsifying and solubilizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol 1-caprate is synthesized through the esterification of propylene glycol with capric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and capric acid.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, including carboxylic acids and aldehydes.

    Reduction: Reduction reactions are less common for this compound, but it can be reduced to form alcohol derivatives under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Propylene glycol and capric acid.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Propylene glycol 1-caprate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and emulsifier in various chemical reactions and formulations.

    Biology: Employed in cell culture media and as a cryoprotectant to preserve biological samples.

    Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.

    Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying and solubilizing properties.

Mechanism of Action

The mechanism of action of propylene glycol 1-caprate involves its ability to interact with lipid membranes and proteins. It acts as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. In pharmaceutical applications, it enhances the solubility and bioavailability of active ingredients by forming micelles or other colloidal structures that facilitate drug absorption.

Comparison with Similar Compounds

    Propylene glycol monocaprylate: Another ester of propylene glycol with caprylic acid, used for similar applications.

    Glyceryl monocaprate: An ester of glycerol and capric acid, also used as an emulsifier and solubilizer.

    Polyethylene glycol monocaprate: A polyethylene glycol ester with capric acid, used in pharmaceutical and cosmetic formulations.

Uniqueness: Propylene glycol 1-caprate is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective emulsifier and solubilizer in a wide range of applications. Its ability to enhance the solubility and bioavailability of active ingredients sets it apart from other similar compounds.

Properties

IUPAC Name

2-hydroxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-11-12(2)14/h12,14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDSZANDZBCBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431194
Record name Decanoic acid, 2-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88357-29-3
Record name Propylene glycol 1-caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088357293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLENE GLYCOL 1-CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3712XI7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Decanoyloxypropan-2-one (44.3 g, 0.194 mole) was dissolved in a solution of tetrahydrofuran (1100 cm3) and benzene (200 cm3). After cooling to 5°, ice water (80 cm3) was added. Sodium borohydride (11 g, 0.291 mole) was added to the stirred solution in small proportions to maintain the temperature at 5°. After addition the reaction was stirred at 5° for 45 minutes and glacial acetic acid (14 cm3) was added dropwise. Stirring at 5° was continued for a further 30 minutes. Diethyl ether and chloroform (200 cm3 each) were added and the mixture washed with water (2×200 cm3), a 1% sodium bicarbonate solution (200 cm3) and brine (200 cm3). The organic phase was dried over sodium sulphate and evaporated to yield 1-decanoyloxypropan-2-ol as a colorless liquid (44.0 g, 0.191 mole, 98%), ir (neat) 3600-3100, 2920, 2860, 1730, 1460, 1375, 1240, 1175, 1110, 1055 cm-1 ; pmr (CDCI3) δ 4.0 (m, 2 H), 3.6 (m, 1 H), (D2) m 1 H), 2.3 (t, 2 H), 2.0-1.0 (bm, 17 H) and 0.85 (t, 3 H) ppm.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.